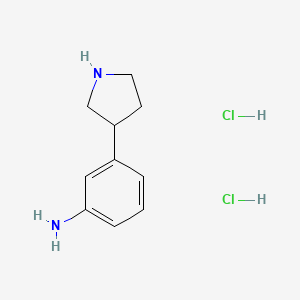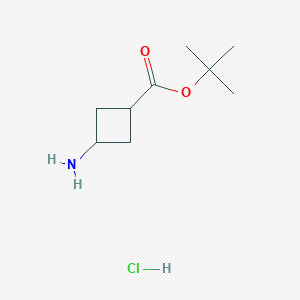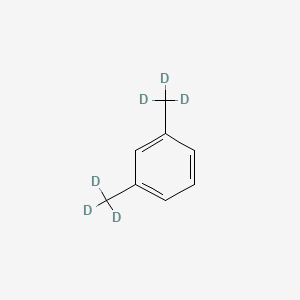![molecular formula C14H18O5S B1512820 5-[(4-méthylphényl)sulfonyl]-3-oxopentanoate d’éthyle CAS No. 1093348-62-9](/img/structure/B1512820.png)
5-[(4-méthylphényl)sulfonyl]-3-oxopentanoate d’éthyle
Vue d'ensemble
Description
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a useful research compound. Its molecular formula is C14H18O5S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse du réactif de Nazarov
5-[(4-méthylphényl)sulfonyl]-3-oxopentanoate d’éthyle: est utilisé dans la synthèse du réactif de Nazarov par une réaction d’élimination β induite par une base . Ce réactif est un composant clé dans les réactions d’annulation de Robinson, qui sont essentielles à la construction de structures cycliques complexes souvent trouvées dans les produits naturels et les produits pharmaceutiques.
Agent d’annulation en synthèse organique
Le composé sert d’agent d’annulation dans l’annulation de Robinson de β-dicétones cycliques et de cycloalcanones . Ce processus est essentiel à la formation de composés polycycliques qui constituent le cœur de nombreuses molécules biologiquement actives.
Formation de γ-pyrones
Il est également utilisé dans la formation de γ-pyrones par des réactions de condensation électrophile catalysées par l’anhydride triflique . Les γ-pyrones sont importantes en chimie médicinale en raison de leur présence dans divers produits naturels présentant des activités biologiques.
Formation de liaison C-C
Le composé est un réactif pour la formation de liaison C-C, qui est un type fondamental de réaction en synthèse organique, conduisant à la création d’un large éventail de structures organiques complexes .
Précurseur pour la synthèse d’arylthiopentanoates
3-oxo-5-tosylpentanoate d’éthyle: agit comme un précurseur dans la synthèse facile et efficace des 3-oxo-5-arylthiopentanoates d’éthyle . Ceux-ci sont des précurseurs du réactif de Nazarov, qui est largement utilisé en chimie organique de synthèse, en particulier dans les synthèses totales de produits naturels.
Applications en chimie analytique
Ce composé peut être utilisé en chimie analytique pour l’identification et la quantification de diverses substances grâce à son rôle dans la synthèse de réactifs analytiques .
Techniques de laboratoire et fabrication
Dans le contexte des techniques de laboratoire et de la fabrication, le rôle de l’ester du composé en fait un candidat pour une utilisation dans les réactions de condensation, qui sont essentielles à la production de polymères et d’autres matériaux complexes .
Propriétés
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-19-14(16)10-12(15)8-9-20(17,18)13-6-4-11(2)5-7-13/h4-7H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRUPJUUTCSBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746329 | |
| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093348-62-9 | |
| Record name | Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093348-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1093348-62-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?
A1: Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is characterized by the following:
- Molecular Formula: C14H18O5S [, ]
- Molecular Weight: 298.36 g/mol []
- Spectroscopic Data: The compound's identity and purity are confirmed through Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) analysis. []
- Physical State and Appearance: It exists as a white solid at room temperature. []
Q2: Why is Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate considered a valuable reagent in organic synthesis?
A2: This compound serves as a bench-stable precursor to Ethyl 3-oxopent-4-enoate, commonly known as Nazarov's reagent. [, ] Nazarov's reagent is a highly reactive compound, difficult to store and handle. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate offers a solution by allowing for the in situ generation of Nazarov's reagent through base-induced β-elimination. [, ] This means researchers can generate the reactive species directly in their reaction mixture, avoiding the challenges of handling the isolated reagent. This property makes Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate a valuable tool in organic synthesis, particularly in annulation reactions where Nazarov's reagent is widely employed. [, ]
Q3: What are the advantages of the synthetic routes used to prepare Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?
A3: The research highlights two efficient synthetic pathways for this compound: []
- Method A: This route utilizes readily available adducts of sodium p-toluenesulfinate and acrylic acid, proceeding through an imidazolide intermediate and employing Masamune's procedure with a magnesium malonate salt. []
- Method B: This method leverages a zinc-catalyzed Blaise reaction on an acrylonitrile-derived adduct, followed by hydrolysis, to efficiently produce the target compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-(4'-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1512738.png)
![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)

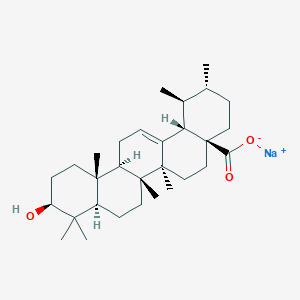
![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)
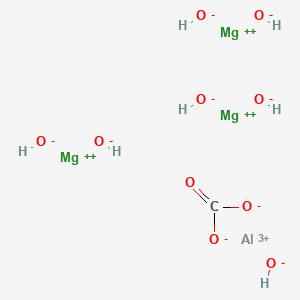
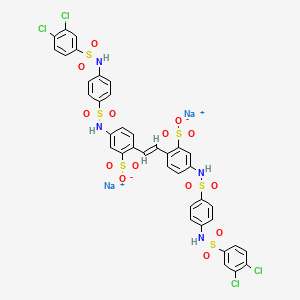
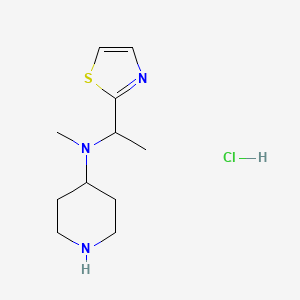
![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)
